REACTION_CXSMILES
|
[CH3:1][S:2][C:3]1[S:4][C:5]([C:9](=[S:11])[NH2:10])=[C:6]([NH2:8])[N:7]=1.S(=O)(=O)(O)O.BrBr>>[NH2:10][C:9]1[S:11][N:8]=[C:6]2[N:7]=[C:3]([S:2][CH3:1])[S:4][C:5]=12
|
Name
|
2-methylmercapto-4-amino-5-thiocarbamoylthiazole
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CSC=1SC(=C(N1)N)C(N)=S
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrBr
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
45 °C
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred for 10 minutes at 45° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
(after 10 minutes)
|
Duration
|
10 min
|
Type
|
ADDITION
|
Details
|
is then poured on to 300 parts of ice
|
Type
|
FILTRATION
|
Details
|
the batch is filtered
|
Type
|
STIRRING
|
Details
|
the filter residue is stirred with 100 parts of aqueous 30 percent by weight ammonia solution
|
Type
|
FILTRATION
|
Details
|
filtered off
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C2C(=NS1)N=C(S2)SC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 84% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |